2-(4-甲氧基苯甲酰)噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

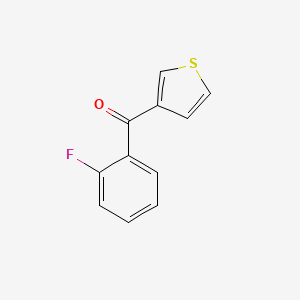

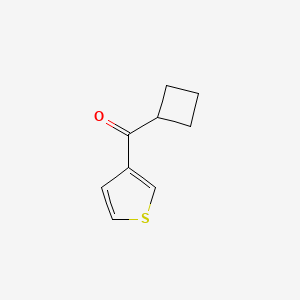

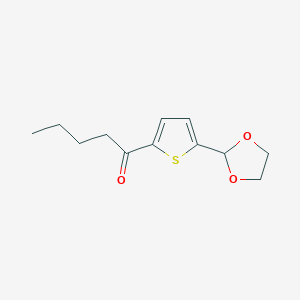

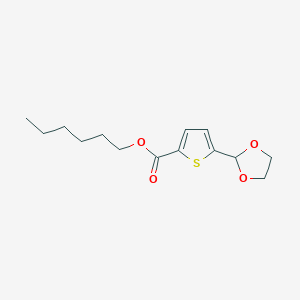

2-(4-Methoxybenzoyl)oxazole is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is a white solid .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . A technique for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .Molecular Structure Analysis

The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 .Chemical Reactions Analysis

Oxazole rings showing nucleophilic substitution reaction are rare and occur due to the presence of a functional group. The substitution of halogens on the oxazole ring is from C-2≫C-4 > C-5 .Physical and Chemical Properties Analysis

2-(4-Methoxybenzoyl)oxazole is a white solid . More detailed physical and chemical properties were not found in the search results.科学研究应用

胆碱酯酶抑制

- 胆碱酯酶抑制潜力: 从对羟基苯甲酸衍生的合成化合物中,包括2-(4-甲氧基苯甲酰)噁唑,已经显示出对胆碱酯酶酶的显著抑制潜力。这对于潜在治疗像阿尔茨海默病这样的神经退行性疾病是至关重要的 (Arfan et al., 2018)。

抗癌活性

- 抗癌性质: 2-(4-甲氧基苯甲酰)噁唑的衍生物显示出有希望的抗癌活性。一项研究突出了发现4-取代甲氧基苯甲酰-芳基噻唑,这是2-(4-甲氧基苯甲酰)噁唑的结构修饰,对黑色素瘤和前列腺癌细胞具有增强的抗增殖活性 (Lu et al., 2009)。

- 合成和生物评价: 从2-(4-甲氧基苯甲酰)噁唑衍生的新型噁唑酮骨架已经合成并评估其对各种人类癌细胞系的抗癌活性,显示出有希望的结果 (2020)。

抗原虫活性

- 体外抗原虫活性: 一些2-(4-甲氧基苯甲酰)噁唑的衍生物已经评估其对贾第虫和阴道毛滴虫等病原体的抗原虫活性,显示出显著的有效性 (Carballo et al., 2017)。

有机合成

- 模块化合成: 2-(4-甲氧基苯甲酰)噁唑已经在2,4-二取代噁唑的模块化合成中得到应用,这是天然产物中的一个重要结构基元。这种应用在有机合成的新方法开发中具有重要意义 (Luo et al., 2012)。

酶抑制

- 脂肪酶和α-葡萄糖苷酶抑制: 研究已经探索了从2-(4-甲氧基苯甲酰)噁唑衍生的新型杂环化合物的合成,调查它们作为酶抑制剂的潜力,特别是针对脂肪酶和α-葡萄糖苷酶 (Bekircan et al., 2015)。

作用机制

Target of Action

Oxazole derivatives have been known to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The presence of hetero atoms in the oxazole ring can impart preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, indicating their potential for diverse molecular and cellular effects .

未来方向

Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .

属性

IUPAC Name |

(4-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHDYOBDPLYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642067 |

Source

|

| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-50-7 |

Source

|

| Record name | (4-Methoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。